5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Overview
Description
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C12H14ClN3O and its molecular weight is 251.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- Bicyclo[2.2.1]heptane derivatives often interact with neurotransmitter receptors, enzymes, or ion channels. For instance, some compounds containing this scaffold exhibit activity at GABA receptors or NMDA receptors .
Target of Action
Bicyclo[2.2.1]heptanes hold promise as versatile scaffolds, and their pharmacological potential warrants exploration . 🌟
Biological Activity
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a bicyclic structure that contributes to its unique biological properties. The presence of the chloro and cyclopropyl groups enhances its interaction with biological targets.
The biological activity of this compound is primarily linked to its role as a modulator of neurotransmitter systems, particularly the GABAergic system. It has been studied for its potential effects on GABA_A receptors, which are crucial in regulating neuronal excitability and have implications in anxiety and seizure disorders.
Anticonvulsant Effects
Research indicates that derivatives of this compound exhibit anticonvulsant properties. In animal models, it has demonstrated efficacy in reducing seizure frequency and severity, suggesting a potential therapeutic role in epilepsy management.
Neuroprotective Properties
Studies have shown that the compound may also exert neuroprotective effects against excitotoxicity, which is often implicated in neurodegenerative diseases. This activity is believed to be mediated through the modulation of calcium ion influx in neurons.
Antitumor Activity
Emerging data suggests that this compound may possess antitumor properties. Preliminary studies indicate that it can inhibit tumor cell proliferation in vitro, particularly in cancer cell lines with DNA damage repair deficiencies.
Case Studies
- Anticonvulsant Study : A study published in Molecular Cancer Therapeutics examined the effects of this compound on seizure models. The results indicated a significant reduction in seizure episodes compared to control groups, supporting its potential use as an anticonvulsant agent .
- Neuroprotection : Another investigation focused on the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cultures. The findings revealed that treatment with the compound significantly decreased neuronal death, highlighting its potential for treating neurodegenerative conditions .
- Antitumor Activity : A recent preclinical evaluation assessed the antitumor efficacy of this compound against various cancer cell lines. The results showed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner, suggesting a promising avenue for cancer therapy .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
5-(6-chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c13-10-4-11(15-12(14-10)7-1-2-7)16-5-9-3-8(16)6-17-9/h4,7-9H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPLQAHFUINPTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3CC4CC3CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.